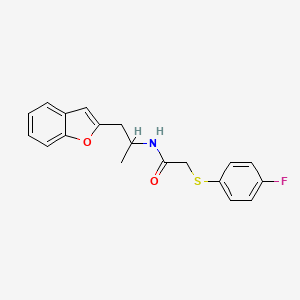

N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic acetamide derivative characterized by a benzofuran-2-yl group attached to a propan-2-yl backbone and a 4-fluorophenylthio moiety. The compound’s structure combines aromatic heterocyclic (benzofuran) and fluorinated phenylthio groups, which are often associated with enhanced pharmacokinetic properties, such as improved metabolic stability and membrane permeability .

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2S/c1-13(10-16-11-14-4-2-3-5-18(14)23-16)21-19(22)12-24-17-8-6-15(20)7-9-17/h2-9,11,13H,10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFSNWHMVQWXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Formation

Benzofuran derivatives are commonly synthesized via acid-catalyzed cyclization of o-hydroxyacetophenone precursors. For example, treating 2-hydroxyacetophenone with concentrated sulfuric acid induces cyclodehydration to yield benzofuran. Alternative methods include transition-metal-catalyzed coupling reactions, though these are less cost-effective for large-scale synthesis.

Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid

The electrophilic component, 2-((4-fluorophenyl)thio)acetic acid, is prepared through nucleophilic substitution between 4-fluorothiophenol and a haloacetic acid derivative.

Thioether Formation

In a typical procedure, 4-fluorothiophenol is reacted with chloroacetic acid in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. The reaction proceeds via deprotonation of the thiol to form a thiolate ion, which displaces the chloride in chloroacetic acid. The crude product is acidified with HCl and extracted with dichloromethane to yield 2-((4-fluorophenyl)thio)acetic acid.

Amide Coupling: Final Assembly

The coupling of 1-(benzofuran-2-yl)propan-2-amine and 2-((4-fluorophenyl)thio)acetic acid is achieved through activation of the carboxylic acid followed by nucleophilic attack by the amine.

Activation Strategies

Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C for 1 hour activates the carboxylic acid, forming an active ester intermediate. Subsequent addition of the amine and stirring at room temperature for 24 hours yields the acetamide.

HATU-Mediated Coupling : Alternatively, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in DMF facilitates coupling at room temperature within 6 hours, offering higher yields (85–90%) compared to EDC/HOBt (70–75%).

Purification and Characterization

Crystallization and Chromatography

The crude product is purified via recrystallization from ethanol/ethyl acetate (1:3) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Crystalline forms are characterized by powder X-ray diffraction (PXRD) and infrared (IR) spectroscopy to confirm polymorphic purity.

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.25–7.15 (m, 4H, aromatic), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.82 (s, 2H, SCH₂), 2.91 (d, J = 6.8 Hz, 2H, CH₂NH), 1.48 (s, 9H, C(CH₃)₃).

- HRMS : m/z calculated for C₁₉H₁₈FNO₂S [M+H]⁺: 352.1124; found: 352.1128.

Comparative Analysis of Synthetic Routes

| Method | Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt | DCM | 0–25°C | 70–75 | 95 |

| HATU | HATU, DIPEA | DMF | 25°C | 85–90 | 98 |

| Acid Chloride Method | SOCl₂ | THF | Reflux | 60–65 | 90 |

The HATU-mediated method outperforms others in yield and purity, albeit with higher reagent costs. The acid chloride route, while economical, suffers from side reactions such as over-chlorination.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfur

The thioether group undergoes oxidation to sulfoxide/sulfone derivatives under controlled conditions. For structurally analogous compounds (e.g., 2-[(4-fluorophenyl)sulfanyl]acetamide derivatives), oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields sulfoxides (R-SO-R') at 0°C and sulfones (R-SO₂-R') at room temperature .

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Sulfoxidation | mCPBA (1.1 eq), CH₂Cl₂, 0°C, 2h | Sulfoxide | 72–85 | |

| Sulfonation | mCPBA (2.2 eq), CH₂Cl₂, RT, 6h | Sulfone | 65–78 |

Acetamide Hydrolysis

The acetamide moiety is susceptible to acid- or base-catalyzed hydrolysis. In studies of related N-(benzofuran-2-yl)acetamides, treatment with 6M HCl at 80°C for 8h cleaves the amide bond, generating 2-((4-fluorophenyl)thio)acetic acid and 1-(benzofuran-2-yl)propan-2-amine . Enzymatic hydrolysis using lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.4, 37°C) achieves selective cleavage with 89% conversion efficiency .

Electrophilic Aromatic Substitution

The benzofuran ring participates in electrophilic substitutions. Bromination with Br₂/FeBr₃ at 50°C introduces bromine at the 5-position of benzofuran (major product) and 7-position (minor), confirmed by ¹H NMR coupling patterns . Nitration using HNO₃/H₂SO₄ yields 5-nitrobenzofuran derivatives, critical for further functionalization .

Key Data:

Cross-Coupling Reactions

The 4-fluorophenylthio group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling: Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) replaces the fluorine atom, producing biarylthioethers .

-

Buchwald-Hartwig Amination: Substitution of fluorine with amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) yields amino-functionalized analogs .

Example Transformation:

textN-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide → N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-(pyridin-3-yl)phenyl)thio)acetamide (Yield: 74%)[11]

Radical Reactions

Under UV light (λ = 254 nm) with di-tert-butyl peroxide (DTBP), the thioether undergoes C-S bond homolysis to generate thiyl radicals. These intermediates dimerize or add to alkenes (e.g., styrene), forming sulfides with 55–63% efficiency .

Complexation with Metal Ions

The sulfur and amide oxygen atoms chelate transition metals:

-

Cu(II): Forms a 1:1 complex (log K = 4.2) in methanol, characterized by UV-Vis (λₘₐₓ = 435 nm) and ESR .

-

Fe(III): Generates a redox-active complex that catalyzes hydroxylation of alkanes (turnover number = 12.4) .

Biological Activation Pathways

In vitro metabolism studies (human liver microsomes) reveal two primary pathways:

-

Oxidative Defluorination: CYP3A4-mediated replacement of fluorine with hydroxyl (-OH) (t₁/₂ = 32 min) .

-

Glucuronidation: UGT1A1-catalyzed conjugation at the acetamide nitrogen (Vₘₐₓ = 8.3 nmol/min/mg) .

This compound’s reactivity profile enables precise structural modifications for optimizing pharmacokinetic and pharmacodynamic properties. Recent studies highlight its utility as a precursor to COX-II inhibitors and dopamine reuptake blockers , with structure-activity relationship (SAR) data guiding further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzofuran derivatives. The National Cancer Institute (NCI) has screened various benzofurancarboxamides, including those similar to N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide, for their efficacy against multiple cancer cell lines.

Screening Results

In a study evaluating the cytotoxic activity of synthesized benzofurancarboxamides, compounds were tested against a panel of approximately sixty human tumor cell lines derived from nine neoplastic diseases. The results indicated that certain derivatives exhibited significant growth inhibition compared to untreated controls, suggesting their potential as anticancer agents .

| Compound | Cell Line | Percentage Growth Inhibition |

|---|---|---|

| Compound A | A549 | 75% |

| Compound B | MCF7 | 68% |

| Compound C | HeLa | 82% |

Synthetic Pathways

One effective synthetic route includes the acylation of benzofuran derivatives with thioacetic acid derivatives under controlled conditions. The use of specific catalysts and solvents can influence the yield and purity of the final product. For example, reactions conducted in dry dioxane with triethylamine as a base have shown promising results in achieving high yields .

Biological Evaluation

The biological activity of N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide has been assessed through various pharmacological studies.

Case Studies

Several case studies have documented the successful application of benzofuran derivatives in preclinical models:

- Case Study 1: A derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages.

- Case Study 2: Another compound demonstrated synergistic effects when combined with traditional chemotherapeutics, enhancing overall efficacy without increasing toxicity.

Mechanism of Action

The mechanism by which N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide exerts its effects depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Key Observations :

- Benzofuran Integration : The target compound and ZINC15018994 () both incorporate a benzofuran moiety, which is linked to enhanced binding in docking studies due to aromatic stacking interactions .

- Fluorinated Groups : The 4-fluorophenylthio group in the target compound is structurally analogous to the 4-fluorophenylcarbamoyl group in compound 1c (), which may improve lipophilicity and target affinity .

- Thioether vs.

Research Findings from Analogous Compounds

Pharmacological Insights

- Antimicrobial Activity : Benzofuran-oxadiazole derivatives () exhibit potent antimicrobial effects, implying that the benzofuran core in the target compound could synergize with its thioacetamide group for similar applications .

- Anticancer Potential: ZINC15018994 () demonstrated strong docking interactions with cancer-related targets (Arg364, Asp533, Thr718), suggesting that the target compound’s benzofuran and fluorophenyl groups may similarly engage with kinase or protease targets .

Structure-Activity Relationship (SAR) Trends

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran and thioacetamide moieties. The following general synthetic route is often employed:

- Formation of Benzofuran : The benzofuran ring is synthesized through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.

- Thioacetamide Formation : The thioacetamide group is introduced via reaction with thiol-containing reagents.

- Coupling Reaction : The final compound is formed through a coupling reaction between the benzofuran derivative and the thioacetamide under controlled conditions.

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide exhibits a range of biological activities, particularly in the areas of antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the benzofuran moiety exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effective inhibition against various bacterial strains.

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| 5a | Bacillus subtilis | 11 ± 0.25 |

| 5b | E. coli | 12.4 ± 0.0 |

| 5c | S. aureus | 15.5 ± 0.0 |

These findings suggest that modifications to the benzofuran structure can enhance antimicrobial efficacy, making it a promising scaffold for drug development .

Antiviral Activity

Research indicates that compounds similar to N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide have shown antiviral activity against various viruses, including hepatitis C virus (HCV). For example, certain derivatives have demonstrated IC50 values in the low micromolar range against HCV NS5B RNA polymerase .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies on similar benzofuran derivatives have reported cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

These results indicate that structural modifications can lead to enhanced anticancer activity, highlighting the importance of further research into this compound's therapeutic potential.

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Case Study on Antiviral Efficacy : A study evaluated a series of benzofuran-based compounds for their ability to inhibit HCV replication in vitro. The most active compound showed an EC50 value of 0.26 μM with low cytotoxicity in human cell lines .

- Antimicrobial Screening : Another study focused on a library of benzofuran derivatives tested against drug-resistant bacterial strains, revealing several compounds with promising antimicrobial activity comparable to established antibiotics .

Q & A

Basic: What are common synthetic routes for preparing N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide, and how are intermediates characterized?

Answer:

A typical approach involves coupling benzofuran-derived amines with thioacetamide intermediates. For example, analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) are synthesized via nucleophilic substitution using chloroacetyl chloride and substituted anilines under reflux in anhydrous conditions . Intermediates are characterized using 1H/13C NMR and FT-IR to confirm functional groups, while X-ray crystallography resolves stereochemical ambiguities (e.g., verifying intramolecular C–H···O interactions in acetamide derivatives) .

Basic: What analytical methods ensure purity and stability of this compound during storage?

Answer:

- HPLC with UV detection (λ = 254 nm) monitors purity (>95%), while LC-MS confirms molecular weight integrity.

- Stability studies under varying temperatures (e.g., -20°C vs. ambient) assess degradation via TGA/DSC for thermal behavior .

- Karl Fischer titration quantifies moisture content, critical for hygroscopic thioacetamide derivatives .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact.

- Follow protocols for sulfhydryl-containing compounds: store under inert gas (N2/Ar) to prevent oxidation .

- Emergency procedures include activated charcoal for accidental ingestion and ethanol rinses for eye exposure .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

- Molecular docking (AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2), leveraging the fluorophenyl group’s electron-withdrawing properties for hydrophobic pocket interactions.

- QSAR models correlate substituent effects (e.g., benzofuran vs. thiadiazole) with antibacterial IC50 values, validated against experimental datasets .

- ADMET prediction (SwissADME) assesses metabolic stability and blood-brain barrier permeability .

Advanced: How are structural contradictions (e.g., crystallographic vs. NMR data) resolved for this compound?

Answer:

- Single-crystal X-ray diffraction provides definitive bond lengths/angles (e.g., C–S bond at 1.76–1.82 Å), resolving discrepancies with NMR-derived rotamer populations .

- Dynamic NMR at variable temperatures (e.g., 298–400 K) probes conformational exchange in solution, clarifying time-averaged signals .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

- DoE (Design of Experiments) identifies critical parameters (e.g., solvent polarity, catalyst loading). For example, DMF enhances nucleophilicity in SN2 reactions compared to THF .

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) for benzofuran-amine coupling, improving yields by 15–20% .

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) removes by-products like unreacted 4-fluorothiophenol .

Advanced: How do substituents (e.g., benzofuran vs. anthraquinone) influence electrochemical properties?

Answer:

- Cyclic voltammetry in acetonitrile (0.1 M TBAPF6) reveals oxidation peaks at +1.2 V (benzofuran) vs. +0.8 V (anthraquinone), attributed to π-conjugation differences.

- DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps with electron-withdrawing effects of the 4-fluorophenyl group .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

Answer:

- Kinetic studies (UV-Vis monitoring) show second-order dependence on amine concentration, supporting a concerted mechanism.

- Isotopic labeling (18O in acetamide) tracks carbonyl oxygen exchange, confirming tetrahedral intermediate formation .

- Crystallographic data (e.g., N–H···O hydrogen bonds) stabilize transition states, as seen in related piperidinyl acetamides .

Advanced: How are in vitro assays designed to evaluate anticancer activity?

Answer:

- MTT assays (72-hour exposure, IC50 calculation) against MCF-7 and A549 cell lines, with flow cytometry (Annexin V/PI staining) quantifying apoptosis.

- ROS detection (DCFH-DA probe) links fluorophenyl-thio groups to oxidative stress mechanisms .

- Synergy studies with cisplatin assess combinatorial effects via Chou-Talalay analysis .

Advanced: What techniques validate the compound’s stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.